molecular formula C19H11FN2O5 B2872322 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate CAS No. 931954-23-3

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate

Cat. No.: B2872322
CAS No.: 931954-23-3
M. Wt: 366.304
InChI Key: HCHHPLOEYXHOAG-UHFFFAOYSA-N
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Description

The compound 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate features a coumarin backbone (2-oxo-2H-chromen) substituted at the 8-position with an acetate group and at the 3-position with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl moiety. Coumarins are well-known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The 1,2,4-oxadiazole ring is a heterocyclic bioisostere often used to enhance metabolic stability and modulate electronic properties in medicinal chemistry. The fluorine atom at the ortho position of the phenyl group may influence lipophilicity, electronic effects, and binding interactions.

Properties

IUPAC Name

[3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O5/c1-10(23)25-15-8-4-5-11-9-13(19(24)26-16(11)15)18-21-17(22-27-18)12-6-2-3-7-14(12)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHHPLOEYXHOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a derivative of the chromenone and oxadiazole classes, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H14FN3O4
  • Molecular Weight : 353.32 g/mol
  • CAS Number : 775304-57-9

The compound features a chromenone backbone substituted with an oxadiazole ring and a fluorophenyl group, which may influence its biological properties.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)15.0
HEPG-2 (Liver)10.5
A549 (Lung)20.0

In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest in the G2/M phase.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogenic bacteria:

Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The proposed mechanism of action involves interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Treatment with the compound increases ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the anticancer efficacy of various derivatives of oxadiazoles, including our compound. It was found that modifications to the fluorophenyl group significantly enhanced cytotoxicity against liver cancer cells compared to standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Screening

Another research article focused on the antimicrobial properties of oxadiazole derivatives, highlighting that compounds similar to our target exhibited potent activity against resistant strains of bacteria. The study concluded that structural modifications could lead to stronger antimicrobial agents.

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

The 2-fluorophenyl substituent distinguishes this compound from analogs with different aryl groups. Key comparisons include:

Compound Substituent on Oxadiazole Electronic Effect Predicted logP* Potential Impact on Bioactivity
Target Compound (2-fluorophenyl) -F (ortho) Electron-withdrawing ~3.2† Enhanced metabolic stability, improved receptor binding
3-[3-(2-methylphenyl)-... () -CH₃ (ortho) Electron-donating ~3.8† Increased lipophilicity, potential reduced solubility
3-(2-Chlorophenyl)-5-cyclohexyl... () -Cl (ortho) Electron-withdrawing ~4.1† Higher steric bulk, possible toxicity concerns

*Predicted using fragment-based methods (e.g., XLogP3).
†Theoretical values based on substituent contributions.

  • Fluorine vs.
  • Fluorine vs. Chlorine : While both are electron-withdrawing, chlorine’s larger size may introduce steric hindrance, affecting binding pocket interactions. Fluorine’s smaller size and high electronegativity could favor tighter binding in certain enzyme pockets .

Coumarin Derivatives with Heterocyclic Modifications

  • Oxadiazole vs. Pyrazole () : The pyrazole ring in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () offers different hydrogen-bonding capabilities and metabolic pathways. Oxadiazoles are generally more resistant to hydrolysis than esters, making them preferable in prodrug designs .

Patent-Based Formulations ()

While the patent in describes a structurally distinct oxadiazole derivative (with morpholinoethyl and imidazolidinedione groups), it highlights the pharmaceutical relevance of 1,2,4-oxadiazoles in formulations targeting high metabolic stability and bioavailability. This supports the strategic use of oxadiazoles in the target compound .

Structural and Analytical Considerations

The determination of crystal structures for such compounds often employs software like SHELXL and SHELXS , which are industry standards for small-molecule refinement and structure solution . For example, the acetate group’s conformation and the oxadiazole ring’s planarity could be validated using these tools.

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